Cas no 90-87-9 ((1,1-Dimethoxypropan-2-yl)benzene)

(1,1-Dimethoxypropan-2-yl)benzene structure
90-87-9 structure
Nome del prodotto:(1,1-Dimethoxypropan-2-yl)benzene
Numero CAS:90-87-9
MF:C11H16O2
MW:180.243543624878
CID:81759

(1,1-Dimethoxypropan-2-yl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • (1,1-Dimethoxypropan-2-yl)benzene
    • 2-phenylpropionaldehyde-dimethyl acetal
    • 1,1-dimethoxy-2-phenylpropane
    • 2-phenyloropionaldehyde dimethyl acetal
    • 2-phenylpropionaldehyde dimethyl acetal
    • HYDRATROPIC ALDEHYDE DIMETHYLACETAL, FCC GRADE
    • 1,1-difluoroethyl phenyl ether
    • 1,2-dimethoxy-2-phenyl propane
    • 2-phenylpropanal dimethyl acetal
    • Hydratropic aldehyde dimethyl acetall
    • NSC 46115
    • alpha-Methylphenacetaldehyde dimethyl acetal
    • 2-Phenylpropanal dimethylacetal
    • (2,2-Dimethoxy-1-methylethyl)benzene (ACI)
    • Hydratropaldehyde, dimethyl acetal (6CI, 7CI, 8CI)
    • Hydratropic aldehyde dimethyl acetal
    • Hydrotropaldehyde dimethyl acetal
    • α-Methylphenacetaldehyde dimethyl acetal
    • Inchi: 1S/C11H16O2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3
    • Chiave InChI: UFOUDYPOSJJEDJ-UHFFFAOYSA-N
    • Sorrisi: O(C(C(C)C1C=CC=CC=1)OC)C

Proprietà calcolate

  • Massa esatta: 180.11500
  • Massa monoisotopica: 180.11503
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 126
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5
  • XLogP3: 2.4
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 0.971±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 226.4±0.0 ºC (760 Torr),
  • Punto di infiammabilità: 92.2±0.0 ºC,
  • Indice di rifrazione: n20/D 1.493(lit.)
  • Solubilità: Leggermente solubile (4 g/l) (25°C),
  • PSA: 18.46000
  • LogP: 2.40900
  • FEMA: 2888 | 2-PHENYLPROPIONALDEHYDE DIMETHYL ACETAL

(1,1-Dimethoxypropan-2-yl)benzene Informazioni sulla sicurezza

  • WGK Germania:2
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • RTECS:MU6480000
  • Identificazione dei materiali pericolosi: Xi

(1,1-Dimethoxypropan-2-yl)benzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02783-1kg
(1,1-Dimethoxypropan-2-yl)benzene
90-87-9 ≥97%
1kg
¥4188.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W288802-1KG
(1,1-Dimethoxypropan-2-yl)benzene
90-87-9 ≥97%, FCC
1KG
5707.3 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W288802-SAMPLE
(1,1-Dimethoxypropan-2-yl)benzene
90-87-9 ≥97%, FCC
587.6 2021-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1839728-1000g
(1,1-Dimethoxypropan-2-Yl)benzene
90-87-9
1000g
¥9185.00 2024-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W288802-100G
(1,1-Dimethoxypropan-2-yl)benzene
90-87-9 ≥97%, FCC
100G
1118.55 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02783-100g
(1,1-Dimethoxypropan-2-yl)benzene
90-87-9 ≥97%
100g
¥818.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02783-SAmPLE
(1,1-Dimethoxypropan-2-yl)benzene
90-87-9 ≥97%
sample
¥538.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1839728-100g
(1,1-Dimethoxypropan-2-Yl)benzene
90-87-9
100g
¥1940.00 2024-04-26

(1,1-Dimethoxypropan-2-yl)benzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Carbon tetrachloride
Riferimento
Process and zeolite catalysts for the regioselective acetalization and transacetalization of aldehydes in the manufacture of acetals
, Spain, , ,

Metodo di produzione 2

Condizioni di reazione
Riferimento
Product class 6: acyclic and semicyclic O/O acetals
von Angerer, S.; Warriner, S. L., Science of Synthesis, 2007, 29, 303-406

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: [4-[1-(4-Carboxyphenyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzoato(2-)-κO… Solvents: Carbon tetrachloride ;  24 h, 60 - 70 °C
Riferimento
An Indium Layered MOF as Recyclable Lewis Acid Catalyst
Gandara, F.; Gomez-Lor, B.; Gutierrez-Puebla, E.; Iglesias, M.; Monge, M. A.; et al, Chemistry of Materials, 2008, 20(1), 72-76

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Ammonium iodide ;  1 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  30 °C; 4.85 h, 30 °C
Riferimento
Hypoiodous acid-catalyzed regioselective geminal addition of methanol to vinylarenes: synthesis of anti-Markovnikov methyl acetals
Peraka, Swamy; Mameda, Naresh; Marri, Mahender Reddy; Kodumuri, Srujana; Chevella, Durgaiah; et al, RSC Advances, 2015, 5(90), 73732-73736

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  10 min, -78 °C
1.2 Reagents: Dimethyl sulfide ;  -78 °C
1.3 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: p-Toluenesulfonic acid ;  -78 °C; -78 °C → rt; overnight, rt
Riferimento
Two-way homologation of aliphatic aldehydes: Both one-carbon shortening and lengthening via the same intermediate
Yoo, Jae Won; Seo, Youngran; Park, Jong Beom; Kim, Young Gyu, Tetrahedron, 2020, 76(6),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
IPy2BF4-mediated rearrangements of 1,2-difunctionalized compounds and olefins
Fananas, Francisco J.; Alvarez-Perez, Monica; Rodriguez, Felix, Chemistry - A European Journal, 2005, 11(20), 5938-5944

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: 2,6-Pyridinedicarboxylic acid ,  Borate(1-), tetrafluoro-, iron(2+) (2:1), hexahydrate Solvents: Methanol ;  5 min, rt
1.2 Reagents: Iodobenzene diacetate ;  1 min, rt
1.3 Solvents: Methanol ;  20 h, rt
Riferimento
A generalized approach for iron catalyzed chemo- and regioselective formation of anti-Markovnikov acetals from styrene derivatives
Dutta Chowdhury, Abhishek; Kumar Lahiri, Goutam, Chemical Communications (Cambridge, 2012, 48(28), 3448-3450

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  1440 min, 333 K
Riferimento
Three-step synthesis of 1,1-dimethoxy-2-phenylpropane
Hajek, Jan; Kacer, Petr; Cerveny, Libor, Research on Chemical Intermediates, 2002, 28(6), 551-559

Metodo di produzione 9

Condizioni di reazione
Riferimento
Novel delaminated zeolites are more active acid catalysts than conventional zeolites and mesoporous Al/MCM-41 for the synthesis of fine chemicals
Climent, Maria J.; Corma, Avelino; Fomes, Vicente; Garcia, Hermenegildo; Iborra, Sara; et al, Studies in Surface Science and Catalysis, 2001, 135, 3719-3726

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Pyridinium, 3,5-bis(methoxycarbonyl)-1-(phenylmethyl)-, bromide (1:1) Solvents: Methanol ;  25 h, rt
1.2 Reagents: Phenylhydrazine hydrochloride
Riferimento
Unexpected catalysis: aprotic pyridinium ions as active and recyclable Bronsted acid catalysts in protic media
Procuranti, Barbara; Connon, Stephen J., Organic Letters, 2008, 10(21), 4935-4938

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
A simple and efficient conversion of aldehyde acetals into esters
Sugai, Saburo; Kodama, Takashi; Akaboshi, Sanya; Ikegami, Shiro, Chemical & Pharmaceutical Bulletin, 1984, 32(1), 99-105

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-, scandium(3+) salt (3:2) ;  12 h, 60 °C
Riferimento
A new scandium metal organic framework built up from octadecasil zeolitic cages as heterogeneous catalyst
Gandara, Felipe; Gomez-Lor, Berta; Iglesias, Marta; Snejko, Natalia; Gutierrez-Puebla, Enrique; et al, Chemical Communications (Cambridge, 2009, (17), 2393-2395

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Germanate (Ge9(OH)2O194-), tetrahydrogen, compd. with 1,2-ethanediamine (2:5), d… Solvents: Carbon tetrachloride ;  2 h, 60 - 70 °C
Riferimento
Chiral Germanium Zeotype with Interconnected 8-, 11-, and 11-Ring Channels. Catalytic Properties
Medina, M. E.; Iglesias, M.; Snejko, N.; Gutierrez-Puebla, E.; Monge, M. A., Chemistry of Materials, 2004, 16(4), 594-599

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Triphenyl phosphite ,  Rhodium trichloride Solvents: Methanol ;  6 h, 600 psi, 80 °C; 80 °C → rt
Riferimento
Rh(I) or Rh(III) supported on MCM-41-catalyzed selective hydroformylation-acetalization of aryl alkenes: Effect of the additives
El Ali, Bassam; Tijani, Jimoh; Fettouhi, Mohammed, Applied Catalysis, 2006, 303(2), 213-220

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1-Butyl-3-methylimidazolium tetrafluoroborate ,  Benzeneacetic acid, α-amino-4-(diphenylphosphino)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ;  2 h, 5 MPa, 80 °C
Riferimento
Highly effective tandem hydroformylation-acetalization of olefins using a long-life Bronsted acid-Rh bifunctional catalyst in ionic liquid-alcohol systems
Jin, Xin; Zhao, Kun; Cui, Feifei; Kong, Fangfang; Liu, Qiangqiang, Green Chemistry, 2013, 15(11), 3236-3242

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Sulfurous acid (silica supported) Solvents: Methanol ;  20 h, 25 °C
Riferimento
SO3H-functionalized silica for acetalization of carbonyl compounds with methanol and tetrahydropyranylation of alcohols
Shimizu, Ken-Ichi; Hayashi, Eidai; Hatamachi, Tsuyoshi; Kodama, Tatsuya; Kitayama, Yoshie, Tetrahedron Letters, 2004, 45(26), 5135-5138

(1,1-Dimethoxypropan-2-yl)benzene Raw materials

(1,1-Dimethoxypropan-2-yl)benzene Preparation Products

(1,1-Dimethoxypropan-2-yl)benzene Letteratura correlata

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD